2-(2-Butoxyethoxy)ethyl bromoacetate
Description
2-(2-Butoxyethoxy)ethyl bromoacetate (CAS 56521-78-9) is a bromoacetate ester derivative with a glycol ether side chain. Its structure consists of a bromoacetate group (-O-CO-CH2Br) attached to a 2-(2-butoxyethoxy)ethyl moiety. This compound belongs to the glycol ether ester family, characterized by their dual functionality: the ester group enables reactivity in nucleophilic substitution or hydrolysis, while the glycol ether chain imparts hydrophilicity and flexibility. Such compounds are often used in industrial applications, including polymer synthesis, surfactants, and pharmaceutical intermediates .
Properties
CAS No. |
56521-78-9 |
|---|---|
Molecular Formula |
C10H19BrO4 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C10H19BrO4/c1-2-3-4-13-5-6-14-7-8-15-10(12)9-11/h2-9H2,1H3 |
InChI Key |
OXTQDZUEVDLDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl bromoacetate typically involves the esterification of 2-(2-butoxyethoxy)ethanol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alcohol.
Esterification and Transesterification: The ester group can undergo esterification and transesterification reactions with different alcohols and acids.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and bromoacetic acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Sulfuric acid, hydrochloric acid, sodium hydroxide
Solvents: Benzene, ethanol, water
Major Products Formed
Nucleophilic Substitution: Formation of substituted bromoacetates
Esterification: Formation of different esters
Hydrolysis: Formation of 2-(2-butoxyethoxy)ethanol and bromoacetic acid
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and bromoacetate derivatives.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl bromoacetate involves its reactivity as an alkylating agent. The bromoacetate group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to introduce functional groups into molecules and to modify the structure of target compounds .
Comparison with Similar Compounds
Glycol Ether Bromoacetates
Compounds in this category share the bromoacetate core but differ in glycol ether chain length and substituents. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Chain | Key Properties/Applications |
|---|---|---|---|---|---|
| 2-(2-Butoxyethoxy)ethyl bromoacetate | 56521-78-9 | C10H19BrO5 | 307.16 | Butoxyethoxy (-OC2H4OC4H9) | Higher hydrophobicity; plasticizers |
| 2-(2-Ethoxyethoxy)ethyl bromoacetate | 56521-77-8 | C8H15BrO5 | 265.11 | Ethoxyethoxy (-OC2H4OC2H5) | Intermediate volatility; surfactants |
| 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate | 56521-80-3 | C9H17BrO5 | 285.14 | Methoxyethoxyethoxy (-OC2H4OCH3) | High water solubility; lab reagents |
Key Findings :
- Chain Length and Physicochemical Properties : Increasing the glycol ether chain length (e.g., methoxy → ethoxy → butoxy) correlates with higher molecular weight, reduced volatility, and enhanced hydrophobicity. For example, this compound (307.16 g/mol) is less volatile than its ethoxy (265.11 g/mol) and methoxy (285.14 g/mol) analogs, making it suitable for applications requiring prolonged stability .
- Reactivity : All three compounds undergo nucleophilic substitution at the bromine site. However, longer chains may introduce steric hindrance, slowing reaction kinetics compared to simpler esters like ethyl bromoacetate .
Simple Bromoacetate Esters
These lack glycol ether chains and exhibit distinct reactivity and applications:
- Ethyl Bromoacetate (CAS 105-36-2; C4H7BrO2, 167.00 g/mol): A low-molecular-weight ester with high volatility. Widely used as an alkylating agent in organic synthesis (e.g., quaternary ammonium compounds) due to its rapid reactivity .
- 2-Bromoethyl Bromoacetate (CAS 13891-62-8; C4H6Br2O2, 245.90 g/mol): Contains two bromine atoms, enabling crosslinking in polymer chemistry. Its higher density (1.95 g/cm³) and reactivity make it useful in photoresist formulations .
Comparison with Target Compound :
- Volatility : Ethyl bromoacetate’s smaller size results in a boiling point of ~139°C, whereas this compound likely exceeds 250°C due to its extended chain .
- Application Scope : Simple esters are preferred for small-molecule synthesis, while glycol ether derivatives are tailored for macromolecular systems (e.g., drug delivery vehicles) .
Bromoacetates with Aromatic or Fluorinated Substituents
- Ethyl 2-Bromo-2-(2-Methoxyphenyl)acetate (CAS 1131594-13-2; C11H13BrO3, 273.12 g/mol): The methoxyphenyl group introduces aromaticity, enhancing UV stability. Used in photolabile protecting groups .
- Ethyl 2-Bromo-2,2-difluoroacetate (CAS 667-27-6; C4H5BrF2O2, 211.99 g/mol): Fluorine atoms increase electronegativity, improving resistance to hydrolysis. Applications include fluoropolymer synthesis .
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